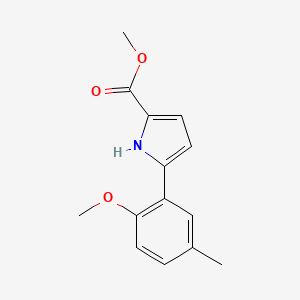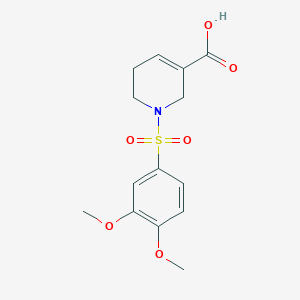
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a tetrahydropyridine ring and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a tetrahydropyridine derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The sulfonyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 1-((3,4-Dimethoxyphenyl)sulfonyl)pyridine-3-carboxylic acid
- 1-((3,4-Dimethoxyphenyl)sulfonyl)-2,3,4,5-tetrahydropyridine-3-carboxylic acid
Uniqueness
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure
属性
分子式 |
C14H17NO6S |
|---|---|
分子量 |
327.35 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H17NO6S/c1-20-12-6-5-11(8-13(12)21-2)22(18,19)15-7-3-4-10(9-15)14(16)17/h4-6,8H,3,7,9H2,1-2H3,(H,16,17) |
InChI 键 |
OSMKQKLUYAHDNW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC=C(C2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


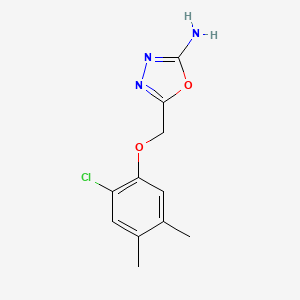


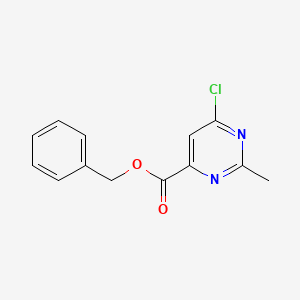
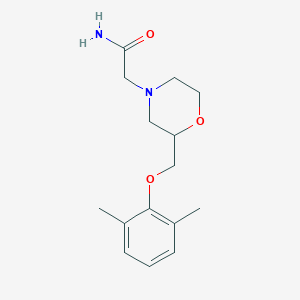


![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)
![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)


